Cas no 301673-16-5 (tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate)

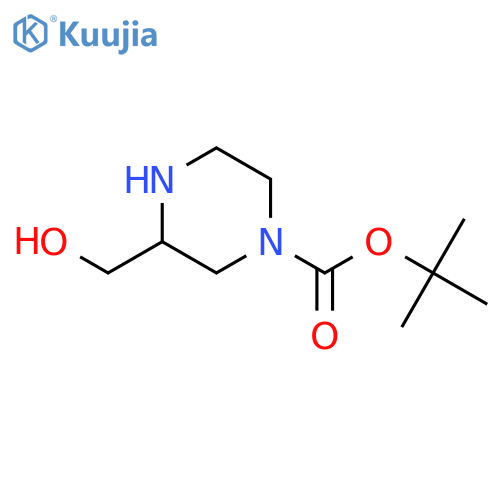

301673-16-5 structure

商品名:tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

CAS番号:301673-16-5

MF:C10H20N2O3

メガワット:216.277402877808

MDL:MFCD04115304

CID:67540

PubChem ID:22386508

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Boc-3-hydroxymethylpiperazine

- tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate

- 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- 1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)piperazine

- 1-Boc-(3-Hydroxymethyl)piperazine

- 1-Boc-3-hydroxymethyl-piperazine

- 3-(HYDROXYMETHYL)-1-PIPERAZINE CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER

- 4-Boc-2-hydroxymethyl-piperazine

- 1-(tert.butyloxycarbonyl)-3-hydroxymethyl-piperazine

- 1,1-dimethylethyl 3-(hydroxymethyl)-1-piperazinecarboxylate

- 1-N-Boc-3-Hydroxymethypiperazine

- 3-(R)-hydroxymethyl-piperazine-1-carboxyl

- 4-N-Boc-2-hydroxymethylpiperazine

- 1-Boc-3-(hydroxymethyl)piperazine

- 3-(Hydroxymethyl)piperazine-1-carboxylic Acid tert-Butyl Ester

- NSILYQWHARROMG-UHFFFAOYSA-N

- 301673-16-5

- AC-2378

- SY020478

- SY017685

- MFCD04115304

- EN300-101984

- 3-(hydroxymethyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester

- A5559

- B4716

- Q-102950

- tert-butyl3-(hydroxymethyl)piperazine-1-carboxylate

- DTXSID00625338

- 4-N-Boc-2-hydroxymethylpiperazine, AldrichCPR

- tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate;

- 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- AS-18877

- racemic tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

- 3-HYDROXYmethylpipERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- FT-0601755

- SCHEMBL336866

- AB91508

- Z1349170246

- CS-D0661

- PB15813

- BP-13131

- AKOS005258471

- AM10372

- SY008701

- 4-tert-Butyloxycarbonyl-2-hydroxymethylpiperazine

- PB20135

- FT-0601756

- (+/-) Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

- FT-0601754

- (s)-1-boc-3-(hydroxymethyl)piperazine

- DB-016745

- tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

-

- MDL: MFCD04115304

- インチ: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3

- InChIKey: NSILYQWHARROMG-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCNC(CO)C1

計算された属性

- せいみつぶんしりょう: 216.147393g/mol

- ひょうめんでんか: 0

- XLogP3: -0.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 216.147393g/mol

- 単一同位体質量: 216.147393g/mol

- 水素結合トポロジー分子極性表面積: 61.8Ų

- 重原子数: 15

- 複雑さ: 225

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid

- 密度みつど: 1.085

- ゆうかいてん: 93.0 to 97.0 deg-C

- ふってん: 322.8°C at 760 mmHg

- フラッシュポイント: 149.1℃

- 屈折率: 1.478

- PSA: 61.80000

- LogP: 0.45430

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA0004-25G |

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate |

301673-16-5 | 97% | 25g |

¥ 904.00 | 2023-04-13 | |

| Enamine | EN300-101984-0.25g |

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate |

301673-16-5 | 95.0% | 0.25g |

$36.0 | 2025-02-21 | |

| eNovation Chemicals LLC | K02209-5g |

4-N-BOC-2-HYDROXYMETHYLPIPERAZINE HCl |

301673-16-5 | >97% | 5g |

$695 | 2022-10-24 | |

| abcr | AB168898-5 g |

4-N-Boc-2-hydroxymethylpiperazine, 97%; . |

301673-16-5 | 97% | 5g |

€148.90 | 2023-05-08 | |

| Enamine | EN300-101984-25.0g |

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate |

301673-16-5 | 95.0% | 25.0g |

$621.0 | 2025-02-21 | |

| Key Organics Ltd | AS-18877-50MG |

1-N-Boc-3-Hydroxymethypiperazine |

301673-16-5 | >98% | 50mg |

£102.00 | 2025-02-09 | |

| Enamine | EN300-101984-0.5g |

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate |

301673-16-5 | 95.0% | 0.5g |

$57.0 | 2025-02-21 | |

| Ambeed | A234519-10g |

tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate |

301673-16-5 | 97% | 10g |

$39.0 | 2025-03-04 | |

| Apollo Scientific | OR61341-10g |

3-(Hydroxymethyl)piperazine, N1-BOC protected |

301673-16-5 | 97% | 10g |

£96.00 | 2025-02-20 | |

| Apollo Scientific | OR61341-5g |

3-(Hydroxymethyl)piperazine, N1-BOC protected |

301673-16-5 | 97% | 5g |

£65.00 | 2025-02-20 |

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 関連文献

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

301673-16-5 (tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate) 関連製品

- 497-25-6(2-Oxazolidinon)

- 2419-94-5(N-Boc-L-glutamic acid)

- 129779-30-2(tert-butyl cis-3,5-dimethylpiperazine-1-carboxylate)

- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

- 1030377-21-9(tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)

- 2592-18-9(Boc-Thr-OH)

- 120737-59-9(Tert-butyl 3-methylpiperazine-1-carboxylate)

- 120737-78-2(tert-Butyl 2-methylpiperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:301673-16-5)tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

清らかである:99%

はかる:100g

価格 ($):269.0